molecular formula C15H12ClIN2OS B3674018 N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-iodobenzamide CAS No. 6422-48-6

N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-iodobenzamide

Cat. No.: B3674018
CAS No.: 6422-48-6
M. Wt: 430.7 g/mol
InChI Key: ZUTALBVOGZAPDX-UHFFFAOYSA-N
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Description

N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-iodobenzamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a thiourea group, which is known for its biological activity, and an iodinated benzamide moiety, which can be useful in medicinal chemistry.

Preparation Methods

The synthesis of N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-iodobenzamide typically involves the reaction of 3-chloro-2-methylaniline with carbon disulfide and iodine in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine, depending on the reducing conditions.

    Substitution: The iodine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the enzyme from catalyzing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can disrupt the metabolic processes of certain bacteria, making the compound useful in treating infections caused by urease-producing bacteria .

Comparison with Similar Compounds

N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-iodobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClIN2OS/c1-9-11(16)6-4-8-13(9)18-15(21)19-14(20)10-5-2-3-7-12(10)17/h2-8H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTALBVOGZAPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClIN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361772
Record name STK018685
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6422-48-6
Record name STK018685
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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